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molecular formula C10H14O3S B1367452 Methyl 2,4,6-trimethylbenzenesulfonate CAS No. 70920-59-1

Methyl 2,4,6-trimethylbenzenesulfonate

Cat. No. B1367452
M. Wt: 214.28 g/mol
InChI Key: VCXKHPUXNZJDDG-UHFFFAOYSA-N
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Patent
US09057929B2

Procedure details

to a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (30 g, 0.136 mol) dissolved in methanol (350 ml), a solution of NaOH (5.49 g, 0.136 mol, 1 equiv.) dissolved in methanol (60 ml) was added dropwise. White NaCl was precipitated and filtered to remove NaCl, and the filtered solution was evaporated, followed by extraction with water and methylene chloride, and the organic layer was obtained, evaporated the solvent therefrom and then dried in a vacuum, affording a white solid at a yield of 96%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
5.49 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10](Cl)(=[O:12])=[O:11].[OH-:14].[Na+].[CH3:16]O>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10]([O:12][CH3:16])(=[O:14])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)Cl
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5.49 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
White NaCl was precipitated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove NaCl
CUSTOM
Type
CUSTOM
Details
the filtered solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with water and methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic layer was obtained
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
affording a white solid at a yield of 96%

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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